Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate is a complex organic compound notable for its unique spirocyclic structure and the presence of a boronate ester group. This compound serves as a significant building block in organic synthesis and has potential applications in medicinal chemistry due to its ability to form carbon-carbon bonds through various chemical reactions.
The compound is synthesized through multi-step organic reactions, often involving specialized reagents and catalysts. Its applications span across chemistry and biology, where it is utilized in the development of bioactive molecules and advanced materials.
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate is classified as an organic compound with a molecular formula of and a molecular weight of approximately 337.3 g/mol. It falls under the category of boronate esters and spirocyclic compounds.
The synthesis of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate typically involves several key steps:
The reaction conditions generally require specific solvents and catalysts to optimize yield and purity. Commonly used solvents include dichloromethane or tetrahydrofuran, while catalysts such as palladium complexes may facilitate cross-coupling reactions essential for forming carbon-carbon bonds.
The molecular structure of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 337.3 g/mol |
| IUPAC Name | tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate |
| InChI | InChI=1S/C18H32BNO4 |
| InChI Key | NFWJXGKITVBJIB-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2CC3(C2)CCN(C3)C(=O)OC(C)(C)C |
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles due to the presence of the boronate ester group. This functionality allows it to act as a versatile reagent in organic synthesis.
The physical properties of Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate include:
Key chemical properties include:
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
Tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-6-azaspiro[3.4]octane-6-carboxylate has several scientific applications:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8